molecular formula C9H10N2O3 B065954 Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate CAS No. 184778-33-4

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Cat. No. B065954
Key on ui cas rn: 184778-33-4
M. Wt: 194.19 g/mol
InChI Key: IGHWNCLZGNNKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479504B2

Procedure details

A solution of 408 mg (1.5 mmol) of 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid and 1 mL of oxalyl chloride in 5 mL of CH2Cl2 was treated with 5 drops of DMF. The resulting mixture was stirred at rt for 1 h, then concentrated. The crude acid chloride and 291 mg (1.5 mmol) of 4-(carbomethoxy)benzamidoxime were dissolved in 7 mL of 6:1 v/v xylenes/pyridine. The resulting solution was heated at 140° C. for 1 h, then cooled. The mixture was partitioned between 50 mL of 1:1 EtOAc/ether and 50 mL of 1 N HCl. The organic layer was separated, washed with 3×50 mL of 1 N HCl, 50 mL of sat'd NaHCO3, dried and concentrated. Chromatography on a Biotage 40 M cartridge using hexanes (1L), then 20:1 v/v hexanes/EtOAc (1 L) as the eluant afforded 423 mg (65%) of the title compound: 1H NMR (500 Mhz) δ0 3.97 (s, 3H), 7.48 (app s, 5H), 7.92 (s, 1H), 8.18 (app d, J=8.5, 2H), 8.23 (app d, J=8.5, 2H).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
291 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([C:16]([OH:18])=O)[S:10][C:11]=2[C:12]([F:15])([F:14])[F:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(=O)C(Cl)=O.[C:25]([C:29]1[CH:38]=[CH:37][C:32]([C:33](=[N:35]O)[NH2:34])=[CH:31][CH:30]=1)([O:27][CH3:28])=[O:26]>C(Cl)Cl.CN(C=O)C>[C:25]([C:29]1[CH:38]=[CH:37][C:32]([C:33]2[N:34]=[C:16]([C:9]3[S:10][C:11]([C:12]([F:13])([F:14])[F:15])=[C:7]([C:1]4[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=4)[CH:8]=3)[O:18][N:35]=2)=[CH:31][CH:30]=1)([O:27][CH3:28])=[O:26]

Inputs

Step One
Name
Quantity
408 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(SC1C(F)(F)F)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
291 mg
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C(N)=NO)C=C1
Name
xylenes pyridine
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated at 140° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between 50 mL of 1:1 EtOAc/ether and 50 mL of 1 N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 3×50 mL of 1 N HCl, 50 mL of sat'd NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 1 L
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=C1)C1=NOC(=N1)C=1SC(=C(C1)C1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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